molecular formula C16H20N6O3 B12482720 N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine

N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine

Cat. No.: B12482720
M. Wt: 344.37 g/mol
InChI Key: QEHLZEBEWMNCGM-UHFFFAOYSA-N
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Description

N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrimidine class of heterocyclic compounds Pyrimidines are known for their wide range of biological activities and are found in many biologically important molecules such as nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Scientific Research Applications

N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N4-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
  • N4-(4-chlorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
  • N4-(4-fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine

Uniqueness

N4-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H20N6O3

Molecular Weight

344.37 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6O3/c1-25-12-7-5-11(6-8-12)18-15-13(22(23)24)14(17)19-16(20-15)21-9-3-2-4-10-21/h5-8H,2-4,9-10H2,1H3,(H3,17,18,19,20)

InChI Key

QEHLZEBEWMNCGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCC3

Origin of Product

United States

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